molecular formula C15H21NO2 B11863240 1-[4-(1,4-Dioxaspiro[4.5]decan-8-yl)phenyl]methanamine CAS No. 178163-63-8

1-[4-(1,4-Dioxaspiro[4.5]decan-8-yl)phenyl]methanamine

Katalognummer: B11863240
CAS-Nummer: 178163-63-8
Molekulargewicht: 247.33 g/mol
InChI-Schlüssel: YODALNBFVXLPTG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(4-(1,4-Dioxaspiro[45]decan-8-yl)phenyl)methanamine is a chemical compound with the molecular formula C14H21NO2 It features a spirocyclic structure, which is a unique arrangement where two rings are connected through a single atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (4-(1,4-Dioxaspiro[4.5]decan-8-yl)phenyl)methanamine typically involves the reaction of 1,4-dioxaspiro[4.5]decan-8-ylmethanamine with a phenyl group. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon (Pd/C) to facilitate the reaction. The process may also involve steps like hydrogenation and purification through column chromatography .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The use of advanced purification techniques like high-performance liquid chromatography (HPLC) is common to achieve high purity levels required for research and industrial applications .

Analyse Chemischer Reaktionen

Types of Reactions

(4-(1,4-Dioxaspiro[4.5]decan-8-yl)phenyl)methanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

(4-(1,4-Dioxaspiro[4.5]decan-8-yl)phenyl)methanamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or ligand in receptor studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of (4-(1,4-Dioxaspiro[4.5]decan-8-yl)phenyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into unique binding sites, modulating the activity of these targets. This can lead to various biological effects, depending on the specific pathway involved .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

(4-(1,4-Dioxaspiro[4.5]decan-8-yl)phenyl)methanamine is unique due to the presence of both the spirocyclic structure and the phenyl group, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields of research and industry .

Eigenschaften

CAS-Nummer

178163-63-8

Molekularformel

C15H21NO2

Molekulargewicht

247.33 g/mol

IUPAC-Name

[4-(1,4-dioxaspiro[4.5]decan-8-yl)phenyl]methanamine

InChI

InChI=1S/C15H21NO2/c16-11-12-1-3-13(4-2-12)14-5-7-15(8-6-14)17-9-10-18-15/h1-4,14H,5-11,16H2

InChI-Schlüssel

YODALNBFVXLPTG-UHFFFAOYSA-N

Kanonische SMILES

C1CC2(CCC1C3=CC=C(C=C3)CN)OCCO2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.